molecular formula C11H12BrFINO2 B12841723 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected

6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected

Cat. No.: B12841723
M. Wt: 416.02 g/mol
InChI Key: KTTNKCWVRBSXBF-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected is a halogenated benzene compound with a molecular weight of 416.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring, with an N-BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom. The N-BOC group is commonly used to protect amines during chemical synthesis, preventing unwanted reactions at the nitrogen site.

Preparation Methods

The synthesis of 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected is valuable in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacological profile .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-fluoro-3-iodoaniline, N-BOC protected include:

The uniqueness of this compound lies in its specific combination of halogen atoms and the N-BOC protecting group, which provides versatility in synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C11H12BrFINO2

Molecular Weight

416.02 g/mol

IUPAC Name

tert-butyl N-(6-bromo-2-fluoro-3-iodophenyl)carbamate

InChI

InChI=1S/C11H12BrFINO2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,1-3H3,(H,15,16)

InChI Key

KTTNKCWVRBSXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)I)Br

Origin of Product

United States

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